![molecular formula C20H10ClF3N2O3 B3129279 N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 339020-62-1](/img/structure/B3129279.png)
N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
Overview
Description
“N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis process for a similar compound involves the use of nitrogen protection, addition of certain reagents, and a series of temperature and pressure controls .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The chemical reactions involving these compounds are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine and pyridine structure result in superior properties when compared to traditional phenyl-containing compounds .Scientific Research Applications
Multicomponent Reactions
Research by Ryzhkova et al. (2023) highlights the significance of 5H-Chromeno[2,3-b]pyridines, including compounds similar to the one , in multicomponent reactions. These compounds show promise in various applications due to their industrial, biological, and medicinal properties. The study focused on synthesizing a derivative using a multicomponent reaction, indicating the potential of such compounds in synthetic chemistry (Ryzhkova et al., 2023).
Reactivity and Formation of Derivatives
Kornev et al. (2019) studied reactions involving chromone-3-carboxamides, closely related to the chemical . This study illustrates the reactivity of such compounds and their potential to form various derivatives, which can be crucial for developing new materials or pharmaceutical compounds (Kornev et al., 2019).
Structural Analysis and Characterization
A study by El-Agrody et al. (2011) on similar compounds emphasized the importance of structural analysis, including IR, UV, NMR, and MS data. This research is vital for understanding the chemical and physical properties of such compounds, which can lead to diverse applications in material science and medicinal chemistry (El-Agrody et al., 2011).
Docking Studies and Computational Analysis
Abd El Ghani et al. (2022) conducted docking studies on chromeno[4,3-b]pyridine derivatives, demonstrating the usefulness of computational methods in predicting the biological activity and interactions of such compounds. These techniques are crucial for drug design and understanding molecular mechanisms (Abd El Ghani et al., 2022).
Synthesis Techniques
The synthesis of related compounds, as discussed by Korotaev et al. (2013), highlights the versatility and adaptability of such chemicals in various synthetic routes. This knowledge is essential for developing new synthetic methodologies and creating novel compounds with potential applications in various fields (Korotaev et al., 2013).
Mechanism of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and have been studied for their potential in the treatment of various diseases .
Safety and Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic .
properties
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClF3N2O3/c21-10-5-7-11(8-6-10)25-18(28)14-9-13-16(27)12-3-1-2-4-15(12)29-19(13)26-17(14)20(22,23)24/h1-9H,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQZLGXBSQZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120566 | |
Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-62-1 | |
Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339020-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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